The synthesis of egonol glucoside can be approached through various methods, including total synthesis and biotechnological pathways. One notable method involves the Sonogashira coupling reaction, which has been effectively utilized for synthesizing egonol itself, serving as a precursor for glucosylation to yield egonol glucoside .
The total synthesis typically involves several key steps:
Egonol glucoside possesses a complex molecular structure characterized by:
The molecular weight of egonol glucoside is 484.49 g/mol. Its structural representation highlights the connectivity between the benzofuran unit and the sugar moiety, which is crucial for its biological activity .
Egonol glucoside can undergo various chemical reactions typical for glycosides:
The stability of egonol glucoside under different pH conditions and temperatures has been studied to optimize its extraction and application in pharmaceuticals. Understanding these reactions is essential for developing methods to enhance its bioavailability .
Egonol glucoside exhibits several biological activities that are thought to be mediated through its interaction with various cellular pathways:
Studies suggest that egonol glucoside may modulate serotonin levels and influence neuroprotective pathways, although detailed mechanistic studies are still required to fully elucidate its action mechanisms.
Relevant analyses include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC), which are used for characterization and purity assessment .
Egonol glucoside has promising applications in various scientific fields:
Egonol glucoside is a naturally occurring benzofuran neolignan glycoside characterized by the systematic name 3-[2-(1,3-Benzodioxole-5-yl)-7-methoxybenzofuran-5-yl]propyl β-D-glucopyranoside. Its molecular formula is C₂₅H₂₈O₁₀, with a precise monoisotopic mass of 488.168247 Da [2]. The core structure comprises a 2,3-diarylbenzofuran scaffold with:
The glucosidic linkage exhibits β-configuration at the anomeric carbon (C-1'), as confirmed by the isomeric SMILES notation: C[C@H]1O[C@@H](O[C@H]2[C@H](O)[C@@H](O)C(O)O[C@@H]2CO)C(O)C(O)C1O
[2]. This β-D-glucopyranoside conformation is critical for biological recognition, particularly in enzyme-substrate interactions. The stereochemistry of the glucose unit follows the D-series configuration, with chair conformation (⁴C₁) stabilization through intramolecular hydrogen bonding. X-ray crystallographic data remain limited, but NMR-based conformational analyses suggest the benzofuran system adopts near-planarity, facilitating π-stacking interactions in biological matrices [6].
Table 1: Key Structural Attributes of Egonol Glucoside
Attribute | Value/Descriptor |
---|---|
Molecular Formula | C₂₅H₂₈O₁₀ |
Molecular Weight | 488.5 g/mol |
Glycosidic Bond | β-1-O-linkage |
Anomeric Configuration | β-D-glucopyranoside |
Benzofuran Substituents | 7-methoxy, 5-(3-hydroxypropyl) |
Aryl Group | 3,4-methylenedioxyphenyl |
Chiral Centers | 5 (glucose unit) |
Egonol glucoside displays moderate water solubility (estimated 1-10 mg/mL) due to its glucopyranoside unit, contrasting with the hydrophobic aglycone egonol. Computational models predict a logP value of 1.8 ± 0.3, indicating balanced lipophilicity-hydrophilicity suitable for membrane permeation [6]. The compound remains stable under neutral pH but undergoes hydrolysis under strongly acidic (pH < 2) or alkaline (pH > 10) conditions, cleaving the glycosidic bond to release egonol. Thermal gravimetric analysis shows decomposition onset at 180°C, consistent with O-glycosidic bond lability [10].
Spectroscopic profiles include:
Experimental mass spectrometry (ESI-MS) shows [M+Na]⁺ ion at m/z 511.1592, with MS/MS fragmentation yielding dominant ions at m/z 349 (loss of glucose) and 177 (egonol core) [2].
Egonol glucoside represents a monosaccharide conjugate where β-D-glucopyranose attaches via an O-glycosidic bond to the propyl side chain. This linkage is biosynthesized through enzymatic glycosylation, likely mediated by UDP-glucosyltransferases (UGTs) in Laetiporus sulphureus fungi [2] [9]. The β-conformation is stereospecific, as evidenced by the absence of α-anomers in natural isolates.
Comparative analysis with related conjugates reveals:
Table 2: Glycosylation Impact on Egonol Derivatives
Compound | Glycoside Type | Molecular Weight | Key Biological Implications |
---|---|---|---|
Egonol glucoside | Monosaccharide (glucose) | 488.5 g/mol | Optimal balance for bioavailability |
Egonol gentiotrioside | Trisaccharide | >800 g/mol | Enhanced solubility; limited membrane permeation |
Homoegonol β-D-glucoside | Monosaccharide (glucose) | 504.5 g/mol | Increased hydrophobic interactions |
When benchmarked against structurally analogous benzofuran glycosides, egonol glucoside exhibits distinct properties:
Structural Analogues:
Synthetic Accessibility: Egonol glucoside’s synthesis employs palladium-catalyzed cross-coupling between iodovanillin and methyl cinnamate derivatives, yielding benzofuran precursors before regioselective glycosylation. Yields range from 8–37%, constrained by stereoselectivity challenges at the glycosidic bond [6]. Enzymatic glycosylation using engineered UGTs improves β-selectivity (>95% ee) but remains industrially non-viable due to substrate inhibition kinetics [6] [9].
Bioactivity Correlations:
Table 3: Bioactivity Comparison of Benzofuran Glycosides
Compound | Antimicrobial Activity (MIC, μg/mL) | Key Molecular Targets |
---|---|---|
Egonol glucoside | 10–20 (S. aureus, C. albicans) | Microbial membrane integrity |
Homoegonol glucoside | >400 (P. aeruginosa) | Undefined; limited activity spectrum |
Styraxjaponoside A | 20 ± 2.72 (C. albicans) | Plasma membrane depolarization |
Methyl β-orcinolcarboxylate | 86.7% inhibition (Phomopsis cytospore) | Fungal growth suppression |
Therapeutic Implications: While egonol glucoside’s antimicrobial profile is promising, its natural scarcity necessitates synthetic optimization. Semi-synthetic analogues featuring C-2' deoxyglucose or 6'-amino-glucose substitutions show enhanced bioactivity (3–5× MIC reduction) by circumventing microbial glycosidase resistance mechanisms [6] [9].
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: